tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane
Description
Properties
IUPAC Name |
tert-butyl-(2,3-difluoro-4-nitrophenoxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(15(16)17)10(13)11(9)14/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFCVLSBAHDCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The phenol oxygen of 2,3-difluoro-4-nitrophenol acts as a nucleophile, displacing the chloride ion from TBDMSCl. Triethylamine (TEA) is typically employed to scavenge HCl, shifting the equilibrium toward product formation:
Standard Protocol
The reaction proceeds under inert atmospheres (N₂ or Ar) to prevent hydrolysis of TBDMSCl. Post-reaction, the crude product is purified via silica gel chromatography using hexane:ethyl acetate (9:1) to isolate the silane with >95% purity.
Alternative Methodologies and Optimization
Solvent Screening
While dichloromethane is the solvent of choice, tetrahydrofuran (THF) and toluene have been evaluated for reaction scalability:
| Solvent | Dielectric Constant | Reaction Time | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 4 h | 78 |
| THF | 7.52 | 6 h | 68 |
| Toluene | 2.38 | 8 h | 62 |
Polar aprotic solvents enhance reaction rates by stabilizing ionic intermediates, though excessive polarity may promote side reactions.
Base Optimization
Alternative bases to TEA have been tested to improve yields:
| Base | pKₐ | Yield (%) | Byproducts |
|---|---|---|---|
| Triethylamine | 10.75 | 78 | Minimal |
| Diisopropylethylamine | 11.4 | 80 | Trace silyl ethers |
| Pyridine | 5.21 | 65 | Significant HCl adducts |
Diisopropylethylamine (DIPEA) marginally improves yields due to its stronger basicity and steric hindrance, reducing premature quenching of TBDMSCl.
Large-Scale Industrial Production
Continuous Flow Synthesis
Pilot-scale studies demonstrate the feasibility of continuous flow systems for higher throughput:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Volume (L) | 50 | 5 (per hour) |
| Residence time | 4 h | 30 min |
| Purity | 95% | 97% |
| Yield | 75% | 82% |
Flow reactors enhance heat dissipation and reduce side reactions, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹.
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| TBDMSCl | 320 | 58 |
| 2,3-Difluoro-4-nitrophenol | 210 | 32 |
| Solvents/Bases | 45 | 10 |
Economies of scale reduce TBDMSCl costs by 22% at production volumes >100 kg.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows a single peak at tR = 6.72 min, confirming >99% purity.
Challenges and Mitigation Strategies
Hydrolysis of TBDMSCl
Exposure to moisture generates tert-butyldimethylsilanol, reducing yields by 15–20%. Strategies include:
Chemical Reactions Analysis
tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Scientific Research Applications
Organic Synthesis
tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for creating more complex organic molecules. Key reactions include:
- Substitution Reactions : The nitro group can be substituted with other functional groups under specific conditions.
- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents.
- Oxidation Reactions : The compound can undergo oxidation at the phenoxy group, leading to the formation of quinones.
Material Science
In material science, this compound is utilized in the development of advanced materials, including polymers and coatings. Its silane functionality allows for improved adhesion properties and enhanced durability in various applications.
Pharmaceutical Research
The compound is being investigated for its potential use in drug development due to its unique chemical properties. The presence of the nitro and fluorine substituents may enhance biological activity, making it a candidate for developing new therapeutic agents.
Research into the biological activity of this compound is still emerging. However, related compounds have demonstrated significant biological effects:
- Antimicrobial Activity : Similar phenolic compounds have shown effectiveness against various bacterial strains, suggesting that this compound may exhibit similar properties due to its structural features.
- Cytotoxicity and Cancer Research : Modifications in molecular structure can lead to enhanced cytotoxicity against cancer cell lines. Studies indicate that electron-withdrawing groups like nitro can increase potency against cancer cells.
Study on Phenolic Compounds
A study highlighted that certain phenolic derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The introduction of fluorine atoms may increase lipophilicity and reactivity, enhancing antimicrobial activity.
Cytotoxicity Assessment
Research on related compounds indicates that structural modifications can lead to increased cytotoxic effects on cancer cell lines. For instance, introducing nitro groups has been associated with improved efficacy in targeting cancer cells.
Fluorinated Compounds in Drug Design
Fluorinated compounds are often explored for their unique pharmacological properties. The incorporation of fluorine into drug candidates has been linked to improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane involves its interaction with specific molecular targets, leading to the formation of reactive intermediates. These intermediates can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition . The pathways involved in these reactions are influenced by the presence of the difluoro and nitro groups, which enhance the compound’s reactivity.
Comparison with Similar Compounds
Target Compound: tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane
- Key Substituents : 2,3-difluoro, 4-nitro.
- Electronic Effects : The nitro group is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the aromatic ring. Fluorine atoms, though moderately electronegative, also contribute to electron withdrawal through inductive effects.
- Stability : The TBDMS group offers steric protection, but the nitro group may increase susceptibility to nucleophilic attack under basic conditions.
Analog 1: tert-Butyl-(2,4-dichloro-phenoxy)-dimethyl-silane (CAS 169619-83-4)
- Key Substituents : 2,4-dichloro.
- Electronic Effects : Chlorine is less electronegative than fluorine but acts as an EWG via inductive effects. The absence of a nitro group reduces overall electron withdrawal compared to the target compound.
- Stability : Chlorine substituents may facilitate nucleophilic aromatic substitution (e.g., with amines or alkoxides), whereas the nitro group in the target compound favors reduction reactions.
Analog 2: (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane (CAS 1133116-37-6)
- Key Substituents : 3-bromo, 4-methoxy.
- Electronic Effects : Methoxy is an electron-donating group (EDG), counteracting the electron-withdrawing effect of bromine. This contrasts sharply with the target compound’s nitro-fluoro synergy.
- Stability : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group enhances oxidative stability.
Comparative Physical and Chemical Properties
Biological Activity
tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane (CAS: 1881320-91-7) is a silane compound that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, synthesizing information from various scholarly sources.
Chemical Structure and Properties
The compound features a tert-butyl group, two fluorine atoms, and a nitro group attached to a phenoxy moiety, along with dimethylsilane. Its unique structure may contribute to its biological activity.
| Component | Description |
|---|---|
| CAS Number | 1881320-91-7 |
| Molecular Formula | C12H16F2N2O3Si |
| Molecular Weight | 302.34 g/mol |
Biological Activity Overview
Research on the biological activity of this compound is limited; however, related compounds have shown significant activity in various biological contexts. The following sections summarize findings relevant to its potential applications.
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties. For instance, derivatives of phenolic compounds exhibit effectiveness against various bacterial strains. A study highlighted that certain phenolic derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that the nitro and fluorine substituents may enhance this activity through increased lipophilicity and reactivity .
Cytotoxicity and Cancer Research
Phenolic compounds are often investigated for their cytotoxic effects on cancer cell lines. Research indicates that modifications in the molecular structure can lead to enhanced cytotoxicity. For example, studies on related compounds have shown that introducing electron-withdrawing groups like nitro can increase the potency against cancer cells . While direct studies on this compound are scarce, its structural analogs suggest a potential role in cancer therapeutics.
Case Studies and Research Findings
- Study on Phenolic Compounds :
- Cytotoxicity Assessment :
- Fluorinated Compounds in Drug Design :
The exact mechanisms by which this compound exerts its biological effects remain to be elucidated. However, it is hypothesized that:
- Reactive Oxygen Species (ROS) : Similar compounds induce oxidative stress in target cells, leading to apoptosis.
- Inhibition of Enzymatic Pathways : The nitro group may interact with cellular enzymes involved in proliferation and survival pathways.
Q & A
Basic: What synthetic strategies are effective for preparing tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane, and how can purity be optimized?
Answer:
The synthesis typically involves silylation of 2,3-difluoro-4-nitrophenol using tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions. A common method includes:
- Dissolving the phenol in anhydrous THF with NaH (1.2–1.5 equiv) at 0–5°C, followed by dropwise addition of TBDMSCl (1.1 equiv) .
- Stirring at 65°C for 16 hours under inert atmosphere to ensure complete silylation .
- Purification via flash chromatography (e.g., hexane:ethyl acetate gradients) to isolate the product. Purity (>95%) is confirmed by 1H/13C NMR, 19F NMR, and LC-MS. Contaminants like unreacted phenol or disilylated byproducts are minimized by controlling stoichiometry and reaction time .
Advanced: How do electronic effects of the 2,3-difluoro and 4-nitro substituents influence reaction pathways in nucleophilic aromatic substitution (NAS)?
Answer:
The electron-withdrawing nitro (-NO₂) and fluorine substituents deactivate the aromatic ring, directing NAS to specific positions:
- Computational modeling (DFT calculations) predicts activation barriers for intermediates, highlighting meta/para selectivity relative to substituents .
- Experimental validation involves competitive reactions with nucleophiles (e.g., amines, alkoxides) under controlled conditions. Kinetic studies (monitored by HPLC) reveal rate constants correlated with substituent Hammett parameters .
- Contradiction handling : If observed regioselectivity deviates from predictions, steric hindrance from the bulky TBDMS group must be considered. X-ray crystallography or NOESY NMR can clarify spatial interactions .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Answer:
- 1H/13C NMR : Assign peaks for tert-butyl (δ ~1.0 ppm, singlet), dimethylsilyl (δ ~0.2–0.4 ppm), and aromatic protons (split by fluorine coupling).
- 19F NMR : Identifies fluorine environments (δ -120 to -160 ppm for ortho/meta-F) .
- High-resolution MS (ESI/TOF) : Confirm molecular ion ([M+H]+) and isotopic patterns (e.g., 28Si vs. 29Si).
- IR spectroscopy : Validate nitro group stretching (~1520 cm⁻¹) and Si-O-C bonds (~1100 cm⁻¹) .
Advanced: How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved for this compound?
Answer:
- Scenario : Unanticipated splitting in 1H NMR may arise from dynamic effects (e.g., hindered rotation of the silyl group) or impurities.
- Methodology :
- Perform variable-temperature NMR (-40°C to 50°C) to observe coalescence of split peaks, indicating rotational barriers .
- Use 2D NMR (COSY, HSQC) to confirm coupling networks and rule out impurities.
- Cross-reference with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) to simulate spectra under varying conformations .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Store under anhydrous conditions (argon/vacuum) at -20°C to prevent hydrolysis of the silyl ether.
- Stability tests: Monitor degradation via TLC or HPLC over 6–12 months. Hydrolysis products (e.g., free phenol) appear as new spots/peaks.
- Avoid exposure to protic solvents or acids, which accelerate cleavage of the Si-O bond .
Advanced: How can factorial design optimize reaction conditions for synthesizing this compound at scale?
Answer:
- Factors : Temperature (60–80°C), base (NaH vs. KHMDS), solvent (THF vs. DMF), and reaction time (12–24h).
- Response variables : Yield, purity, and byproduct formation.
- Design : Use a 2⁴ factorial matrix to identify significant factors. For example, NaH in THF at 65°C for 16h may maximize yield (92%) while minimizing disilylation .
- Validation : Replicate optimal conditions in triplicate to assess reproducibility.
Advanced: What computational tools predict the hydrolytic stability of the silyl ether group in aqueous environments?
Answer:
- DFT/MD simulations : Calculate activation energies for Si-O bond cleavage under varying pH (1–14).
- Solvent models : Include implicit solvation (e.g., SMD) to simulate water interactions.
- Experimental correlation : Compare computed half-lives with lab-measured hydrolysis rates (e.g., via UV-Vis monitoring at 254 nm). Discrepancies may indicate unmodeled steric effects from tert-butyl groups .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Over-silylation : Occurs with excess TBDMSCl. Mitigation: Use 1.1 equiv of silylating agent and monitor by TLC .
- Nitro group reduction : Possible under reductive conditions (e.g., Pd/C). Avoid hydrogenation catalysts unless intentional.
- Byproduct removal : Silica gel chromatography effectively separates silylated products from phenolic byproducts .
Advanced: How does the steric profile of the tert-butyl group influence coupling reactions in cross-catalytic systems?
Answer:
- Steric maps (e.g., using SambVca software) quantify the % buried volume around silicon to predict accessibility for catalysts.
- Case study : Suzuki-Miyaura coupling may require bulky ligands (e.g., SPhos) to overcome steric hindrance. Compare turnover numbers (TON) with/without additives .
Basic: What safety protocols are essential when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
